5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazides under mild conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Construction of the Isoxazole Ring: The isoxazole ring is often formed through a [3+2] cycloaddition reaction involving nitrile oxides and alkenes.
Final Coupling: The final step involves coupling the isoxazole derivative with the oxadiazole-pyridine intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential as a bioactive molecule. Its structural features enable it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of multiple heterocyclic rings suggests that it could exhibit significant pharmacological activities, such as enzyme inhibition or receptor modulation.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical reactions and form stable products.
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways or modulate receptors associated with cancer cell proliferation. The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)isoxazole-3-carboxamide
- N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxamide
Uniqueness
Compared to similar compounds, 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide stands out due to its unique combination of a pyridine ring, an oxadiazole moiety, and an isoxazole ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-12-9-16(23-26-12)19(25)21-15-7-3-2-5-13(15)10-17-22-18(24-27-17)14-6-4-8-20-11-14/h2-9,11H,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYTXBSOAFZXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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